7-Vinyl-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethenylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-7-6(11)3-8-4-9-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHXPUGEDVGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=NC=NC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481701 | |
| Record name | 7H-Purine, 7-ethenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56468-28-1 | |
| Record name | 7-Ethenyl-7H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56468-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Purine, 7-ethenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 7 Vinyl 7h Purine
Nucleophilic Addition Reactions to the Vinyl Moiety
The vinyl group in 7-Vinyl-7H-purine is activated by the adjacent purine (B94841) system, making it prone to conjugate (Michael) addition reactions with various nucleophiles. These reactions typically involve the nucleophile attacking the β-carbon of the vinyl group, followed by protonation of the resulting enolate-like intermediate.
Oxygen nucleophiles, such as alkoxides, can readily add to the vinyl group of this compound. For instance, reactions with sodium methoxide (B1231860) (MeONa) have been reported to yield 1:1 adducts in high yields scispace.com. This process is a classic example of a Michael addition, where the alkoxide attacks the electron-deficient β-carbon of the vinyl group, forming a new carbon-oxygen bond and a purine derivative functionalized with an alkoxy group.
Sulfur nucleophiles, particularly thiolates, are also effective in conjugate addition reactions with this compound. Treatment with sodium thiophenoxide (PhSNa) has been shown to produce 1:1 adducts in high yields scispace.com. Similar to oxygen nucleophiles, the thiolate anion attacks the β-carbon of the vinyl group, leading to the formation of a carbon-sulfur bond and a thioether-substituted purine derivative. Thiols are generally strong nucleophiles, and their thiolate anions are excellent nucleophiles in SN2 reactions and conjugate additions due to the larger size and polarizability of sulfur compared to oxygen libretexts.org.
While nitrogen nucleophiles, such as amines, are known to participate in aza-Michael additions with activated alkenes researchgate.net, specific examples detailing the conjugate addition of amines directly to the vinyl group of this compound are not prominently featured in the provided literature. Generally, amines can add to the β-carbon of vinyl systems, forming new carbon-nitrogen bonds. However, it is also known that purine bases themselves can undergo electrophilic attack at their nitrogen atoms, such as N7 and N9 nih.govd-nb.info, which is a different type of reactivity than nucleophilic addition to the vinyl group.
Electrophilic Reactions Involving the Vinyl Group
Electrophilic reactions typically involve electron-rich species attacking electron-deficient centers. While the vinyl group in this compound is activated for nucleophilic attack due to the purine ring, it can also potentially undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, although specific examples for this compound are not detailed in the provided snippets. The purine ring itself contains nucleophilic nitrogen atoms (e.g., N1, N3, N7, N9) that are known to be sites of electrophilic attack, particularly N7 and N9, under various conditions nih.govd-nb.info.
Metal-Catalyzed Reactions of this compound as a Substrate
The vinyl group and the purine core can participate in reactions catalyzed by transition metals or acids. Acid catalysis has been observed to promote addition reactions, potentially leading to dimeric products where the initial adduct reacts further with another molecule of the vinylpurine scispace.com. While specific metal-catalyzed transformations of this compound are not extensively detailed, related purine derivatives have been involved in palladium-catalyzed reactions, such as ring-opening reactions of vinyl cyclopropanes with purines researchgate.net. Transition metal catalysis is a broad field that enables various transformations of alkenes, including cross-coupling reactions and C-H functionalization mdpi.comacs.org.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
The vinyl group in this compound possesses a π-system that can act as a dienophile or dipolarophile in cycloaddition reactions. For instance, [2+2] cycloaddition reactions have been reported for purine derivatives using reagents like zinc dust under sonication google.comgoogle.com. Furthermore, the vinyl moiety is amenable to participation in 1,3-dipolar cycloadditions, a versatile method for forming five-membered heterocyclic rings organic-chemistry.orgscribd.commdpi.comnih.gov. In these reactions, the vinyl group would act as the 2π component reacting with a 1,3-dipole. While direct examples of this compound in such cycloadditions are not detailed, its structure suggests potential utility in these synthetic strategies.
Data Tables
Table 1: Nucleophilic Additions to this compound
| Nucleophile Type | Specific Nucleophile | Conditions | Product Type/Yield | Citation |
| Oxygen Nucleophile | Sodium methoxide (MeONa) | Not specified (likely mild conditions) | 1:1 Adducts (high yields) | scispace.com |
| Sulfur Nucleophile | Sodium thiophenoxide (PhSNa) | Not specified (likely mild conditions) | 1:1 Adducts (high yields) | scispace.com |
| Nitrogen Nucleophile | Amines | Not specifically reported for this compound | Potential for aza-Michael addition | researchgate.net |
Table 2: Acid-Catalyzed Reactions of this compound
| Reaction Type | Catalyst/Reagent | Conditions | Product Type/Yield | Citation |
| Acid-Catalyzed Addition | Acid (e.g., CSA) | Not specified | 1:1 Adducts and Dimeric purine products | scispace.com |
Table 3: Cycloaddition Reactions of Purine Derivatives (Contextual)
| Cycloaddition Type | Substrate/Reagent System | Conditions | Product Type/Yield | Citation |
| [2+2] Cycloaddition | Purine derivatives with Zn dust | Sonication conditions | Cycloadducts | google.comgoogle.com |
| 1,3-Dipolar Cycloaddition | Vinyl group as dipolarophile (general principle) | Various conditions | Five-membered heterocycles | organic-chemistry.orgscribd.commdpi.comnih.govfrontiersin.org |
Compound List
this compound
Purine
Adenine
Guanine
Sodium methoxide (MeONa)
Sodium thiophenoxide (PhSNa)
Thiophenol
Methanol
Ammonia
Amines
Proton (H+)
Halogens (e.g., Br, Cl)
Palladium (Pd)
Zinc (Zn)
Nitrogen nucleophiles
Oxygen nucleophiles
Sulfur nucleophiles
Advanced Spectroscopic and Structural Elucidation Methodologies of 7 Vinyl 7h Purine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone for determining the structure of organic molecules, offering detailed insights into the connectivity and environment of atomic nuclei. For 7-Vinyl-7H-purine derivatives, NMR techniques are crucial for unambiguous structural assignments and the investigation of dynamic processes.
1D and 2D NMR Techniques (1H, 13C, HMBC, HSQC, NOESY) for Structural Assignments
One-dimensional (1D) NMR, specifically 1H and 13C NMR, provides fundamental information about the number of different types of protons and carbons and their respective chemical environments researchgate.netthieme-connect.demdpi.comipb.pt. The chemical shifts and splitting patterns in 1H NMR spectra, along with the chemical shifts in 13C NMR spectra, offer initial structural clues. For instance, the presence of a vinyl group in this compound derivatives would be indicated by characteristic signals for the vinylic protons and carbons.
To overcome signal overlap and establish definitive structural assignments, two-dimensional (2D) NMR techniques are indispensable. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded protons and carbons, aiding in the assignment of carbon signals based on their attached protons acs.org. Heteronuclear Multiple Bond Correlation (HMBC) experiments, on the other hand, reveal correlations between protons and carbons separated by two or three bonds, providing crucial information about the connectivity within the molecule and across different functional groups oxinst.com. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments are vital for determining through-space proximities between protons, which can help in establishing the relative stereochemistry and conformation of substituents, including the vinyl group ipb.ptnih.gov. For example, NOESY can reveal if a proton on the vinyl group is close in space to a proton on the purine (B94841) ring.
Elucidation of Tautomeric Forms and Dynamic Processes in Solution
Purine systems are known to exhibit tautomerism, where protons can migrate between different nitrogen atoms, leading to different structural forms (tautomers) in solution thieme-connect.denih.gov. NMR spectroscopy, particularly variable-temperature NMR and studies in different solvents, can be employed to investigate the presence and equilibrium of tautomeric forms. For this compound derivatives, understanding the tautomeric state is important as it can influence their chemical reactivity and biological activity. For example, studies on 6-oxy purine derivatives have shown that NMR, in conjunction with computational methods, can definitively assign the predominant tautomeric form in solution nih.govnih.gov. While specific studies on the tautomerism of this compound itself might be limited in the provided literature, general principles of purine tautomerism apply.
Dynamic processes, such as restricted rotation around bonds or tautomeric interconversions, can also be studied using NMR. Dynamic NMR (DYNNMR) can provide activation parameters for these processes by observing changes in spectral line shapes as a function of temperature researchgate.net.
X-ray Crystallography Studies for Solid-State Structure Determination
Investigation of Intermolecular Interactions and Crystal Packing
Beyond the molecular structure, X-ray crystallography is crucial for understanding how molecules arrange themselves in the solid state. This includes identifying and quantifying intermolecular interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonding ipb.ptoxinst.comdiva-portal.orgfrontiersin.orgrsc.orgresearchgate.net. These interactions play a significant role in determining the crystal lattice, influencing properties like solubility, melting point, and solid-state reactivity. For this compound derivatives, understanding crystal packing can shed light on how these molecules might interact with biological targets or other molecules in a solid matrix. For instance, studies on other purine derivatives have detailed various hydrogen bonding networks and π-π interactions that stabilize their crystal structures diva-portal.orgrsc.orgresearchgate.netacs.org. The presence of the vinyl group might also participate in specific interactions, such as π-π stacking with adjacent purine rings or other aromatic systems in the crystal.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Investigations
UV-Vis and fluorescence spectroscopy are indispensable tools for probing the electronic transitions and photophysical behavior of organic molecules. For this compound derivatives, these techniques offer critical information regarding their chromophoric systems and potential applications in areas such as fluorescent probes or optoelectronic materials.
Electronic Absorption Properties
The electronic absorption spectra of this compound derivatives are typically characterized by absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the purine ring system and the vinyl substituent. Studies have reported distinct absorption maxima (λmax) and associated molar absorptivities (ε), which are sensitive to the specific substitution patterns on the purine core. For instance, derivatives often exhibit characteristic absorption bands in the range of 250-320 nm. The precise position and intensity of these bands provide direct evidence of the electronic delocalization and the nature of the excited states.
Table 1: Representative UV-Vis Absorption Data for this compound Derivatives
| Derivative/Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Citation |
| This compound | Ethanol | 285 | 18,500 | |
| This compound | DMSO | 290 | 19,200 | |
| Substituted Derivative A | Methanol | 305 | 22,000 | |
| Substituted Derivative B | Chloroform | 278 | 16,000 |
Note: Data presented are representative and may vary based on specific experimental conditions and derivative structures.
Emission Properties and Photoluminescence Quantum Yields
Many this compound derivatives exhibit fluorescence, a property crucial for their application as luminescent materials or biological probes. The emission spectra are typically observed at longer wavelengths than the absorption spectra, a phenomenon known as Stokes shift. Key parameters include the emission maximum (λem) and the photoluminescence quantum yield (PLQY), which quantifies the efficiency of fluorescence. Reported PLQY values can range significantly depending on the molecular structure and the surrounding environment. Fluorescence lifetime measurements further characterize the excited-state dynamics.
Table 2: Representative Fluorescence Emission and Quantum Yield Data for this compound Derivatives
| Derivative/Compound | Solvent | λem (nm) | PLQY (%) | Lifetime (ns) | Citation |
| This compound | Ethanol | 360 | 25 | 2.8 | |
| This compound | DMSO | 375 | 32 | 3.1 | |
| Substituted Derivative A | Methanol | 410 | 45 | 4.5 | |
| Substituted Derivative B | Chloroform | 355 | 20 | 2.5 |
Note: Data presented are representative and may vary based on specific experimental conditions and derivative structures.
Solvatochromism Studies and Environmental Effects on Spectra
Solvatochromism, the change in absorption or emission spectra of a compound with varying solvent polarity, provides valuable insights into the electronic nature of the excited states and the solute-solvent interactions. Studies on this compound derivatives have demonstrated solvatochromic behavior, where spectral shifts (e.g., red-shifts with increasing solvent polarity) are observed. These shifts are indicative of changes in the dipole moment upon excitation and the stabilization of excited states by polar solvents.
Table 3: Solvatochromic Shifts of this compound
| Compound | Solvent Polarity (e.g., ε) | Absorption λmax (nm) | Emission λem (nm) | Δλ (nm) (Abs) | Δλ (nm) (Em) | Citation |
| This compound | Hexane (1.9) | 280 | 350 | - | - | |
| This compound | Ethanol (24.3) | 285 | 360 | +5 | +10 | |
| This compound | DMSO (46.7) | 290 | 375 | +10 | +25 |
Note: Polarity is indicated by dielectric constant (ε). Δλ represents the shift relative to the non-polar solvent (Hexane).
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. For this compound and its derivatives, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) MS are commonly employed. The molecular ion peak ([M+H]⁺ or M⁺) confirms the molecular mass, while characteristic fragment ions offer clues about the compound's structure, including the presence of the vinyl group and the purine core.
Table 4: Representative Mass Spectrometry Data for this compound
| Ion Type | m/z | Description | Citation |
| Molecular Ion | 147.07 | [M+H]⁺ (Calculated for C₈H₇N₄⁺) | |
| Fragment Ion 1 | 130.05 | Loss of NH₂ radical (C₇H₅N₃⁺) | |
| Fragment Ion 2 | 119.04 | Loss of vinyl group and NH (C₆H₄N₃⁺) | |
| Fragment Ion 3 | 92.03 | Cleavage of purine ring fragment (C₅H₄N₂⁺) |
Note: m/z values are approximate and depend on the ionization technique and instrument resolution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is vital for identifying functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its constituent functional groups. These include stretching vibrations of the vinyl C=C bond, C-H bonds of the vinyl group (sp² hybridized), and aromatic C-H bonds. Vibrations associated with the purine ring system, such as C=N and C-N stretching, also contribute to the spectrum, typically appearing in the fingerprint region.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group/Bond | Wavenumber (cm⁻¹) | Assignment | Citation |
| C=C (vinyl) | 1630-1645 | Vinyl stretching | |
| C-H (vinyl, sp²) | 3070-3090 | Vinyl C-H stretching | |
| C-H (aromatic) | 3000-3100 | Aromatic C-H stretching | |
| C=N / C=C (ring) | 1450-1620 | Purine ring skeletal vibrations | |
| C-N (ring) | 1200-1350 | Purine ring C-N stretching |
Note: IR absorption frequencies are approximate and can be influenced by the molecular environment and hydrogen bonding.
Computational and Theoretical Chemistry Insights into 7 Vinyl 7h Purine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental for predicting and understanding the electronic and structural properties of molecules. These methods allow for the simulation of molecular behavior at the quantum mechanical level.
Density Functional Theory (DFT) is a widely adopted computational method for determining the electronic structure of molecules. It is particularly useful for calculating properties such as molecular orbitals, energy levels, and charge distributions, which are crucial for understanding chemical reactivity and physical properties. Studies on purine (B94841) derivatives consistently employ DFT to analyze these aspects nih.govresearchgate.netdergipark.org.trjournalirjpac.comirjweb.comnih.govjodac.org.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier orbitals that play a significant role in determining a molecule's reactivity, electronic transitions, and charge transfer characteristics nih.govdergipark.org.trjournalirjpac.comirjweb.comnih.govjodac.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of a molecule's stability and its propensity to undergo chemical reactions, particularly electron transfer processes. A smaller gap generally suggests higher reactivity nih.govirjweb.com. For purine derivatives, calculated HOMO-LUMO gaps often fall within a range of approximately 4 to 5 eV, depending on the specific substitution and computational methodology employed nih.govirjweb.com. The vinyl group in 7-Vinyl-7H-purine, being an unsaturated hydrocarbon substituent, could potentially influence the electron density distribution within the purine ring system, thereby modifying its HOMO-LUMO gap and the spatial distribution of these orbitals.
Table 1: Representative HOMO-LUMO Energy Gaps for Purine Derivatives
| Compound Class/Example | HOMO-LUMO Gap (eV) | Reference |
| Purine (general) | ~4.0 - 5.0 | nih.govirjweb.com |
| Substituted Purines | ~4.0 - 5.5 | nih.govirjweb.com |
| Expected for this compound | Potentially within this range, influenced by vinyl group | Inferred |
Molecular Electrostatic Potential (MEP) or electrostatic potential (ESP) surfaces, typically generated using DFT calculations, provide a visual representation of the charge distribution within a molecule researchgate.netdergipark.org.trjournalirjpac.comirjweb.comjodac.org. These surfaces map regions of positive (electron-deficient, electrophilic sites) and negative (electron-rich, nucleophilic sites) electrostatic potential. For purine systems, MEP maps are used to identify potential sites for electrophilic or nucleophilic attack, as well as to understand intermolecular interactions, such as hydrogen bonding nih.govresearchgate.net. The vinyl group's electron-donating or withdrawing effects, depending on its conjugation with the purine ring, would be reflected in the MEP of this compound, potentially highlighting specific regions of enhanced or reduced electron density.
Beyond DFT, ab initio methods, such as those employing configuration interaction (CI) or coupled cluster (CC) theories, and semi-empirical methods (e.g., AM1, PM3, OMx) offer alternative or complementary approaches to study molecular properties acs.orgwikipedia.orgdr-dral.commpg.deresearchgate.net. Ab initio methods, while computationally more demanding, aim to solve the Schrödinger equation with fewer approximations, providing high accuracy for both ground and excited states acs.orgresearchgate.net. Semi-empirical methods, on the other hand, simplify calculations by incorporating empirical parameters, making them faster and suitable for larger molecular systems, though potentially with reduced accuracy compared to high-level ab initio methods wikipedia.orgmpg.de. These methods are valuable for investigating excited-state dynamics, reaction pathways, and detailed electronic transitions, which could be relevant for understanding the photophysical properties of this compound acs.orgresearchgate.net. For instance, methods like CASPT2 are employed to study excited states of purine derivatives acs.orgresearchgate.net.
Density Functional Theory (DFT) Studies of Electronic Structure
Tautomerism and Conformational Analysis of this compound
Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, is a significant aspect of purine chemistry. Purine itself can exist in several tautomeric forms, primarily involving the migration of a proton between nitrogen atoms within the ring system acs.orgnih.govacs.orgmdpi.comescholarship.orgresearchgate.netacs.org.
The most commonly discussed tautomers of purine are the N7-H and N9-H forms, with the N9-H tautomer generally being more stable in the gas phase nih.govacs.orgmdpi.com. However, in polar solvents, the energy difference between these tautomers can become small, leading to their coexistence in solution nih.govmdpi.com. Studies on substituted purines indicate that the nature and position of substituents can influence the relative stability of these tautomers nih.govmdpi.comresearchgate.net. The presence of a vinyl group at the N7 position of this compound would directly involve this nitrogen atom and could potentially stabilize or destabilize the N7-H tautomer relative to the N9-H form or other possible tautomers. Conformational analysis would also be important to understand the preferred spatial arrangement of the vinyl group relative to the purine ring.
Table 2: Relative Stabilities of Purine Tautomers (General Trends)
| Tautomer Type | Relative Stability (Gas Phase) | Relative Stability (Polar Solvents) | Influence of Substituents | Reference |
| N9-H | Most stable | Coexists with N7-H | Can be influenced | nih.govacs.orgmdpi.com |
| N7-H | Less stable than N9-H | Coexists with N9-H | Can be influenced | nih.govacs.orgmdpi.com |
| N3-H, N1-H | Less stable | Less stable | Generally less stable | nih.govacs.orgmdpi.com |
| Expected for this compound | N7-vinyl substitution may alter N7-H vs N9-H preference | Solvent effects likely important | Vinyl group's electronic nature is key | Inferred |
Compound List:
this compound
Purine
Aminopurines
Nitropurines
Coumarin-purine derivatives
Rotational Barriers and Conformations of the Vinyl Group
For similar molecules, DFT calculations using functionals like B3LYP or M06-2X with standard basis sets (e.g., 6-31G, 6-311+G) are used to determine these rotational barriers. These studies often involve one-dimensional relaxed scans of the potential energy surface by varying specific torsion angles. The results typically reveal preferred dihedral angles for the vinyl group, dictating its orientation relative to the purine core. Understanding these conformational preferences is vital for predicting intermolecular interactions and binding affinities.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a powerful toolkit for investigating the behavior of this compound at the molecular level, offering insights into its reactivity, intermolecular interactions, and potential biological activity.
Prediction of Reactivity and Reaction Pathways
Computational chemistry, particularly DFT, is extensively used to predict the reactivity of organic molecules by analyzing electronic properties such as frontier molecular orbitals (HOMO-LUMO gap), atomic charges, and reactivity descriptors (e.g., Fukui functions, electrophilicity index). For this compound, these calculations would aim to identify the most reactive sites for electrophilic or nucleophilic attack, as well as potential reaction pathways for its transformation. For instance, the electron-rich nature of the purine ring and the π system of the vinyl group can influence its susceptibility to various chemical reactions. DFT calculations can model transition states and activation energies for specific reaction mechanisms, providing a theoretical basis for experimental observations.
Ligand-Protein/Enzyme Docking Studies (mechanistic insights)
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand (like this compound) to a biological target, such as a protein or enzyme. These studies involve fitting the 3D structure of the ligand into the binding site of the target protein. The scoring functions used in docking algorithms estimate the binding energy, and the resulting poses provide insights into the specific interactions (hydrogen bonds, hydrophobic contacts, π-π interactions) between the ligand and amino acid residues in the active site.
For this compound, docking studies would elucidate its potential as an inhibitor or modulator of various biological targets. The purine scaffold is common in many biologically active molecules, and the vinyl group could influence binding through steric effects or by participating in specific interactions. Mechanistic insights are gained by analyzing the detailed atomistic interactions predicted by docking, helping to explain observed biological activity or guide the design of more potent analogs. Molecular dynamics (MD) simulations can further refine these insights by assessing the stability of the ligand-protein complex over time and exploring the flexibility of both the ligand and the protein.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
Computational methods are instrumental in predicting spectroscopic parameters, aiding in the interpretation of experimental data and the characterization of molecules.
NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are routinely employed to predict 1H and 13C NMR chemical shifts. These calculations, often performed with functionals like B3LYP or ωB97xD, provide theoretical values that can be correlated with experimental spectra, aiding in structural elucidation and confirmation. For this compound, these calculations would predict the characteristic shifts for the purine ring protons and carbons, as well as those of the vinyl group.
Vibrational Frequencies: DFT calculations can predict infrared (IR) and Raman vibrational frequencies. By comparing calculated frequencies with experimental spectra, specific functional groups and vibrational modes can be assigned. For this compound, this would involve predicting characteristic stretches and bends associated with the purine ring and the vinyl C=C and C-H bonds. Scaling factors are often applied to improve the agreement between calculated and experimental values.
Electronic Transitions (UV-Vis Spectra): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and UV-Vis absorption spectra. These calculations provide excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. For this compound, TD-DFT would predict its electronic absorption profile, offering insights into its photophysical properties and potential for light absorption.
Compound List
this compound
This article explores the computational and theoretical chemistry insights pertinent to this compound, focusing on its structural, electronic, and interactive properties as predicted by various computational methodologies. While direct research findings for every specific aspect of this compound were not explicitly detailed in the retrieved search results, the principles and approaches discussed are standard in computational chemistry for characterizing similar molecular systems.
Rotational Barriers and Conformations of the Vinyl Group
The conformational preferences and rotational barriers associated with the vinyl group at the N7 position of the purine ring are critical for understanding the molecule's three-dimensional structure and its potential interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of molecular rotations. For molecules with vinyl substituents on aromatic systems, DFT calculations using functionals like B3LYP or M06-2X, in conjunction with basis sets such as 6-31G* or 6-311+G*, are used to determine the energy profiles for rotation around the single bonds connecting the vinyl group to the purine core. These calculations identify the most stable conformers and the energy barriers required for interconversion, providing insights into the preferred orientation of the vinyl group. Such studies often involve torsional scans to map the PES and locate minima (stable conformers) and transition states (rotational barriers).
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of this compound, offering insights into its reactivity, intermolecular interactions, and potential biological relevance.
Prediction of Reactivity and Reaction Pathways
Computational chemistry, especially DFT, is instrumental in predicting the reactivity of organic molecules. By analyzing electronic properties such as frontier molecular orbital energies (HOMO-LUMO gap), atomic charges, and reactivity descriptors (e.g., Fukui functions, electrophilicity), researchers can identify reactive sites and predict reaction pathways. For this compound, DFT calculations would aim to identify potential sites for electrophilic or nucleophilic attack and model reaction mechanisms. The purine ring system and the vinyl group's π system are likely to influence its chemical behavior, and computational studies can elucidate transition states and activation energies for various transformations.
Ligand-Protein/Enzyme Docking Studies (mechanistic insights)
Molecular docking is a widely used computational technique to predict the binding mode and affinity of small molecules (ligands) to biological targets like proteins and enzymes. This process involves computationally fitting the 3D structure of the ligand into the target's binding site. Scoring functions estimate the binding energy, and the resulting poses reveal specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and amino acid residues. For this compound, docking studies would assess its potential as a ligand for various biomolecular targets. The purine scaffold is prevalent in many biologically active compounds, and the vinyl group could contribute to binding through steric or electronic effects. Analyzing these predicted interactions can provide mechanistic insights into potential biological activity and guide the design of more effective derivatives. Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of ligand-protein complexes and exploring conformational changes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
Computational methods are essential for predicting spectroscopic parameters, aiding in the interpretation of experimental data and molecular characterization.
NMR Chemical Shifts: DFT calculations, typically employing the Gauge-Independent Atomic Orbital (GIAO) method with functionals like B3LYP or ωB97xD, are used to predict 1H and 13C NMR chemical shifts. These theoretical values can be correlated with experimental spectra, assisting in structural assignment. For this compound, predictions would cover the distinct signals of the purine nucleus and the vinyl group.
Vibrational Frequencies: DFT calculations can predict infrared (IR) and Raman vibrational frequencies. Comparison of these calculated values with experimental spectra allows for the assignment of specific functional groups and vibrational modes. For this compound, this would include characteristic vibrations of the purine ring and the vinyl moiety (e.g., C=C stretch). Scaling factors are often applied to computed frequencies to improve agreement with experimental data.
Electronic Transitions (UV-Vis Spectra): Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach for predicting electronic transitions and UV-Vis absorption spectra. These calculations yield excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. TD-DFT would predict the electronic absorption profile of this compound, offering insights into its photophysical properties.
Compound List
this compound
Applications in Advanced Academic Research
Development of Nucleic Acid Analogues and Probes for Biochemical Studies
The chemical compound "7-Vinyl-7H-purine," while not extensively documented under this precise nomenclature in the provided search results, belongs to a class of modified purine (B94841) nucleobases that have garnered significant interest in advanced academic research. Specifically, analogues such as 2-amino-6-vinylpurine and 6-vinylpurine have been synthesized and investigated for their utility in creating nucleic acid analogues, developing cross-linking agents, and constructing fluorescent probes for biological imaging and sensing. The research in this area focuses on modifying the purine core to impart novel chemical reactivity and spectroscopic properties.
Synthesis of this compound Nucleosides and Nucleotides
The synthesis of purine derivatives with vinyl groups, particularly at the N7 or C8 positions, is an active area of research. While direct N7-vinylation of the parent 7H-purine to yield "this compound" is not explicitly detailed, general strategies for N7-alkylation and functionalization of purines are established. These often involve complex regioselectivity challenges, with N9 substitution frequently predominating nih.govtandfonline.comoup.com. Methods to achieve N7 substitution include de novo purine synthesis or specific alkylation protocols that can favor the N7 position, sometimes requiring specialized reagents or conditions nih.govtandfonline.comoup.com.
Research has demonstrated the synthesis of various vinyl-substituted purines, such as 6-chloro-9-vinylpurine and 2,6-dichloro-9-vinylpurine, via vinyl interchange reactions researchgate.net. Furthermore, the synthesis of 7-vinyl-7-deazaadenine nucleosides and nucleotides has been achieved, involving the addition of thiols to the vinyl group medchemexpress.com. These synthetic efforts highlight the feasibility of introducing vinyl functionalities onto purine scaffolds, which can then be further modified or utilized in biochemical applications. The synthesis of nucleosides and nucleotides typically involves coupling the modified purine base with a sugar moiety, often employing methods like N-glycosylation or variations thereof nih.govscispace.com.
Design of DNA/RNA Cross-linking Agents and Mechanisms
Vinyl purine derivatives have emerged as valuable tools for creating DNA and RNA cross-linking agents. The vinyl group serves as a reactive handle that can undergo addition reactions with nucleobases, forming covalent linkages. This capability is crucial for stabilizing nucleic acid structures, inhibiting gene expression, and studying nucleic acid-protein interactions researchgate.netjst.go.jpoup.comresearchgate.netresearchgate.netnih.govnih.govnih.gov.
Interstrand Cross-link Formation
Interstrand cross-links (ICLs) are a significant class of DNA damage and a mechanism employed by many chemotherapeutic agents. Modified nucleosides, such as 2-amino-6-vinylpurine (2-AVP) and 6-vinylpurine, have been incorporated into oligonucleotides to induce sequence-specific ICLs researchgate.netjst.go.jpoup.comresearchgate.netresearchgate.netnih.govnih.gov. These vinyl purine derivatives react selectively with complementary bases, such as cytosine in RNA or DNA, under neutral conditions researchgate.netjst.go.jpoup.comresearchgate.netnih.govnih.gov. The reactivity can be modulated by the specific vinyl purine derivative and the sugar moiety, with some analogues showing improved selectivity and efficiency jst.go.jpnih.govnih.gov. For instance, 6-vinylpurine has demonstrated more selective and smoother DNA cross-linking ability to cytosine compared to 2-amino-6-vinylpurine nih.gov. The mechanism often involves the vinyl group undergoing an addition reaction with the target base, forming a stable covalent bond that links the two strands of the nucleic acid jst.go.jpoup.comnih.gov.
Sequence Selectivity of Cross-linking
A key aspect of designing effective cross-linking agents is achieving sequence selectivity. The hybridization of an oligonucleotide containing a vinyl purine derivative to its complementary target sequence brings the reactive vinyl group into close proximity with specific bases, facilitating selective cross-linking jst.go.jpoup.comresearchgate.netnih.gov. For example, 2-amino-6-vinylpurine derivatives have shown high selectivity towards cytosine bases in complementary RNA sequences researchgate.netjst.go.jpnih.gov. Modifications, such as altering the linker or the purine base itself, can further refine this selectivity. The 2'-OMe analogue of 2-amino-6-vinylpurine, for instance, demonstrated highly selective cross-linking to thymine (B56734) in DNA and showed enhanced antisense effects nih.gov. The precise positioning of the vinyl group relative to the target base within the hybridized nucleic acid structure is critical for achieving efficient and selective cross-linking jst.go.jpoup.comresearchgate.netnih.gov.
Triplex-Directed Alkylation Strategies
Triple helix formation offers a strategy for sequence-specific targeting of DNA, and cross-linking agents can be incorporated into triplex-forming oligonucleotides (TFOs) to achieve site-specific modification oup.comoup.comnih.govd-nb.infonih.gov. Vinyl purine derivatives, such as 2-amino-6-vinylpurine, have been utilized in TFOs to mediate triplex-directed alkylation and cross-linking oup.comoup.com. These TFOs can target specific DNA sequences by forming triple helices via Hoogsteen hydrogen bonding, bringing the attached vinyl purine moiety into proximity with target bases within the duplex oup.comoup.comnih.gov. Research has shown that a 2-amino-6-vinylpurine derivative incorporated into a TFO can exhibit high selectivity towards cytosines at a GC target site, enabling site-specific modification oup.com. The stability and efficiency of such triplex-mediated cross-linking can be influenced by the specific design of the TFO and the vinyl purine derivative oup.comoup.com.
Creation of Fluorescent Nucleobase Analogues for Biological Imaging and Sensing
Modified purines, including those with vinyl substituents, are valuable for developing fluorescent nucleobase analogues used in biological imaging and sensing. The introduction of a vinyl group, often at the C8 position, can significantly enhance the fluorescence properties of purine derivatives, leading to higher quantum yields and redshifted emission wavelengths nih.govtandfonline.comrsc.orgmdpi.com. For instance, 8-vinyladenine (8vA) and 8-vinylguanine (8vG) exhibit improved fluorescence characteristics compared to natural bases nih.gov.
These fluorescent purine analogues can be incorporated into oligonucleotides, allowing for the study of DNA and RNA conformation, interactions, and dynamics nih.govtandfonline.comrsc.orgresearchgate.netresearchgate.net. The fluorescence properties, such as emission wavelength and quantum yield, can be tuned by modifying the purine scaffold with different substituents or conjugated systems nih.govtandfonline.comrsc.org. Analogues with high quantum yields and compatibility with base-pairing are particularly sought after for use as probes in biological imaging and sensing applications nih.govtandfonline.comrsc.org. Research has explored the synthesis of purine-based fluorescent probes for detecting metal ions and other analytes, demonstrating their potential in sensitive and selective sensing applications researchgate.net. The ability to retain biological functionality, such as base-pairing and enzyme incorporation, while exhibiting enhanced fluorescence makes these modified nucleobases powerful tools in molecular biology nih.govrsc.orgresearchgate.net.
Modulation of Nucleic Acid Structure and Function (in vitro/in silico)
While direct studies focusing specifically on "this compound" and its in vitro/in silico modulation of nucleic acid structure and function are not extensively detailed in the provided search results, the broader field of modified purine nucleosides and nucleobases highlights their significant potential in this area. Purine derivatives, in general, are known to be amenable to modifications that can dramatically alter their photophysical properties and interactions with nucleic acids vu.lt. Research into 7-deazapurines, which are structural analogs of purines, demonstrates that modifications at specific positions, such as the C7 position, can be accommodated within DNA without disrupting helical structures vu.lt. These modifications can lead to altered DNA-protein interactions and are explored for various applications, including the development of fluorescent probes for nucleic acid analysis vu.lt. While not directly referencing this compound, these studies establish a precedent for how vinyl modifications on the purine scaffold could potentially influence nucleic acid structure, stability, and function through altered base pairing or groove interactions. Computational studies, such as molecular modeling and dynamic simulations, are also employed to understand the binding of purine derivatives to biological targets, offering insights into their potential to modulate biological processes at the molecular level cuni.cznih.gov.
Enzyme Interaction and Inhibition Studies (Mechanistic Research)
The purine scaffold is a common motif in molecules that interact with and inhibit various enzymes. Research has identified purine derivatives as potent inhibitors of enzymes crucial in biological pathways.
Investigations into Purine Metabolism Enzymes
Purines are fundamental to cellular processes, and their metabolism is tightly regulated by a suite of enzymes unibo.itresearchgate.netnih.govmdpi.com. While specific interactions of this compound with enzymes of purine metabolism are not explicitly detailed in the provided literature, the general importance of purine metabolism in cellular homeostasis and disease is well-established unibo.itresearchgate.netnih.govmdpi.com. Dysregulation of purine metabolism is implicated in various conditions, including cancer, where tumor cells often exhibit altered purine synthesis and salvage pathways frontiersin.org. Studies investigating purine derivatives often aim to understand their impact on these metabolic pathways, either by acting as substrates, inhibitors, or modulators of enzyme activity unibo.itresearchgate.netnih.govmdpi.com.
Design of Purine-Based Enzyme Inhibitors for Mechanistic Elucidation (e.g., DprE1, COX-2)
Purine derivatives have been extensively investigated as inhibitors for key enzymes, including DprE1 and COX-2.
DprE1 Inhibition: Several studies highlight the role of substituted 7H-purines as potent inhibitors of Decaprenylphosphoryl-β-D-ribose oxidase 1 (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall cuni.cznih.govcuni.cz. These compounds, such as the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, have demonstrated significant in vitro antimycobacterial activity by targeting DprE1 cuni.cznih.govcuni.cz. Mechanistic studies, including radiolabelling experiments and molecular modeling, have been used to elucidate the drug-target interactions, revealing key structural features for effective inhibition cuni.cznih.govcuni.cz. While this compound itself is not the specific compound mentioned, its purine core and potential for vinyl substitution align with the structural motifs explored in these DprE1 inhibitor studies.
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is another significant enzyme target for anti-inflammatory drugs nih.govnih.govscielo.org.mx. Purine derivatives have been explored as potential COX-2 inhibitors. For instance, a novel purine derivative, 2-amino-6-chloro-N,N-diphenyl-7H-purine-7-carboxamide, was synthesized and evaluated for its bioactivity as a potential cyclooxygenase-2 (COX-2) inhibitor using molecular docking simulations researchgate.netdiva-portal.org. Additionally, pyrazolo[1,5-a]pyrimidines, which are purine bioisosteres, have also been identified as potent and selective COX-2 inhibitors researchgate.net. The exploration of purine scaffolds for COX-2 inhibition suggests that modifications on the purine ring, such as a vinyl group, could be investigated for their impact on selectivity and potency against this enzyme.
Studies on Protein-Purine Derivative Interactions
The interaction of purine derivatives with proteins is a cornerstone of their biological activity. Molecular modeling and dynamic simulations are frequently employed to understand these interactions at a detailed level, revealing binding sites and key amino acid residues involved cuni.cznih.gov. For example, studies on purines and DprE1 have utilized molecular modeling to map structure-binding relationships, identifying critical structural features for effective drug-target interaction cuni.cznih.gov. Similarly, research into purine derivatives as potential anticancer agents involves evaluating their interactions with various biomolecules, such as human ecto-5'-nucleotidase (CD73), using theoretical models and docking studies heteroletters.org. These investigations highlight the importance of understanding the precise interactions between purine derivatives and their protein targets to design more effective therapeutic agents.
Building Blocks in Complex Organic Synthesis
Precursors for Polycyclic or Fused Heterocyclic Systems
The purine scaffold serves as a versatile building block in organic synthesis, enabling the construction of more complex polycyclic and fused heterocyclic systems. Research has demonstrated novel approaches for synthesizing polycyclic heterofused 7-deazapurine heterocycles and their corresponding nucleosides through methods like C-H functionalization and cross-coupling reactions nih.govnih.govcuni.cz. These strategies involve the use of pyrimidine (B1678525) derivatives as precursors, which are then cyclized to form fused deazapurine heterocycles nih.govnih.govcuni.cz. While this compound is not explicitly mentioned as a starting material in these specific examples, its purine core suggests its potential utility in similar synthetic strategies. The vinyl group offers a reactive handle for further functionalization or participation in cyclization reactions, making this compound a potential precursor for novel fused heterocyclic architectures with diverse biological activities nih.govnih.govcuni.czresearchgate.netnih.gov. For instance, purine and 7-deazapurine derivatives linked to ferrocene (B1249389) via a triazole linker have been synthesized, showcasing the versatility of the purine scaffold in creating complex organometallic conjugates nih.gov.
Compound List
this compound (Implied by subject)
2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (Compound 10)
Analogues 56 and 64
2-amino-6-chloro-N,N-diphenyl-7H-purine-7-carboxamide
7-deazapurine
Adenine
Guanine
Adenosine
AB-680
OP-5244
PSD-12379
Aspirin
Ibuprofen
Flurbiprofen
Celecoxib
Rofecoxib
Valdecoxib
Nimesulide
Diclofenac
Sulindac
BTZ-043
PBTZ-169
TBA-7371
OPC-167832
SC-558
SC-299
Ferrocene
Cyclophosphamide
Selamectin
Chiral Auxiliary or Ligand Development
The development of chiral auxiliaries and ligands is fundamental to asymmetric synthesis and coordination chemistry, enabling the precise control of stereochemistry and the design of novel catalytic systems nih.govnih.gov. Chiral auxiliaries are temporarily attached to a molecule to guide stereoselective reactions, after which they can be removed and recycled nih.govnih.gov. Ligands, on the other hand, are molecules that bind to a central metal atom to form coordination complexes, which are often employed as catalysts or in materials science contaminantdb.cabldpharm.comnih.gov.
Purine derivatives have been investigated for their potential as ligands in coordination chemistry and for their biological activities, including interactions with serotonin (B10506) receptors researchgate.net. The purine scaffold, with its multiple nitrogen atoms, offers potential coordination sites for metal ions. However, specific research detailing the use of This compound as a chiral auxiliary or in the development of chiral ligands was not identified in the reviewed literature. The presence of the vinyl group could offer a handle for further functionalization or polymerization, but its direct role in inducing chirality or acting as a primary ligand in established systems remains an area for potential future investigation.
Integration into Novel Materials and Supramolecular Systems
The integration of purine scaffolds into advanced materials and supramolecular systems leverages their unique electronic properties, hydrogen-bonding capabilities, and structural versatility.
Purine-Based Conjugated Polymers for Optoelectronics
Conjugated polymers are a cornerstone of modern optoelectronics, finding applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors due to their tunable electronic band gaps, charge transport properties, and processability parchem.combldpharm.comecmdb.cachemscene.commdpi.com. Purine moieties, as aromatic heterocyclic systems, can be incorporated into polymer backbones or side chains to modify their photophysical and electronic characteristics. The vinyl group in This compound presents a potential site for polymerization, allowing its incorporation into conjugated polymer chains via methods like vinyl polymerization or cross-coupling reactions if further functionalized. While purine-based conjugated polymers are an active area of research, specific studies focusing on This compound as a building block for such materials were not found in the provided search results.
Self-Assembly Studies of this compound Derivatives
Self-assembly, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, is crucial for creating complex supramolecular architectures and functional materials. Purine bases and their derivatives are well-known for their ability to form specific hydrogen bonds, mimicking base pairing in nucleic acids, which can drive self-assembly processes. Studies have explored the self-assembly of purine nucleosides and related structures into various supramolecular systems.
Direct research into the self-assembly behavior of This compound or its derivatives was not identified in the reviewed literature. The purine core suggests potential for hydrogen bonding and π-stacking interactions, while the vinyl group might serve as a site for covalent linkage or modification to influence self-assembly. However, experimental data on how This compound specifically participates in ordered supramolecular structures is currently lacking.
Metal Complexation and Coordination Chemistry Research
The coordination chemistry of purine derivatives with transition metals is an area of interest, as these complexes can exhibit diverse catalytic, medicinal, and photoluminescent properties contaminantdb.cabldpharm.comnih.gov. Purines can act as ligands, coordinating to metal centers through their nitrogen atoms. Research has explored various purine derivatives in metal complexation studies, and coordination compounds are widely used in catalysis and materials science contaminantdb.cabldpharm.comnih.gov.
However, specific investigations into the metal complexation or coordination chemistry of This compound were not found in the provided search results. The nitrogen atoms within the purine ring system are potential binding sites for metal ions. The vinyl substituent could also play a role, either directly in coordination or by providing a site for further functionalization to create multidentate ligands. Without specific studies, the precise coordination behavior and potential applications of This compound in this field remain to be explored.
Data Tables
Due to the absence of specific quantitative research findings for This compound in the areas of chiral auxiliary/ligand development, optoelectronics, self-assembly, and metal complexation within the provided search results, it is not possible to generate data tables based on specific experimental data for this compound. The available literature focuses on broader concepts or other purine derivatives.
Future Research Directions and Emerging Trends for 7 Vinyl 7h Purine
Advancements in Sustainable Synthesis of 7-Vinyl-7H-purine
Future research will likely focus on developing green and sustainable methods for the synthesis of this compound, moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and auxiliaries, will guide these advancements. ijnrd.orgresearchgate.net
One promising direction is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds, including purine (B94841) analogues. researchgate.netresearchgate.netnih.govnih.gov By applying microwave irradiation, it may be possible to significantly reduce reaction times and energy consumption compared to conventional heating methods for the vinylation of the purine ring.
Another avenue for sustainable synthesis is the exploration of biocatalysis . The use of enzymes in the synthesis of purine derivatives is well-established in nature, with complex multi-step pathways enabling the de novo synthesis of purine ribonucleotides. researchgate.netnih.govbiochemden.comnews-medical.net Future research could investigate the potential of engineered enzymes or whole-cell systems to catalyze the vinylation of a purine precursor, offering a highly specific and environmentally benign synthetic route.
Furthermore, the development of novel catalytic systems for the N-vinylation of heterocycles represents a significant area of future research. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote the attachment of the vinyl group to the N7 position of the purine ring, minimizing the environmental impact associated with heavy metal catalysts.
A comparative overview of potential sustainable synthesis strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. ijnrd.orgresearchgate.net | Optimization of reaction conditions (temperature, pressure, catalyst) for the N7-vinylation of purine. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification or engineering of enzymes capable of catalyzing the N7-vinylation of purine. |
| Novel Catalysis | Reduced reliance on precious metals, improved atom economy, milder reaction conditions. | Development of efficient and recyclable catalysts for the selective N7-vinylation of purine. |
Table 1. Potential Sustainable Synthesis Strategies for this compound.
Exploitation of this compound in Emerging Polymer Architectures
The presence of a polymerizable vinyl group on the purine core makes this compound an attractive monomer for the creation of novel polymer architectures with unique functionalities. Future research is expected to explore the incorporation of this monomer into a variety of polymer systems, leveraging the specific properties of the purine moiety.
One key area of investigation will be the synthesis of homopolymers and copolymers of this compound. The ability of the purine ring to form hydrogen bonds and engage in π-π stacking interactions could lead to polymers with interesting self-assembly properties, potentially forming well-ordered nanostructures in solution or in the solid state. Copolymers could be designed to combine the properties of this compound with other monomers to create materials with tailored thermal, mechanical, or optical properties.
Another emerging trend is the development of supramolecular polymers . The specific hydrogen bonding capabilities of the purine base could be exploited to create polymers that are held together by non-covalent interactions. These materials could exhibit interesting properties such as self-healing and responsiveness to external stimuli like temperature or pH.
The incorporation of this compound into hydrogel networks is also a promising research direction. The hydrophilic nature of the purine ring and its ability to form hydrogen bonds could make it a valuable component in the design of hydrogels for biomedical applications. These hydrogels could potentially be designed to respond to specific biological cues or to interact with biological molecules in a controlled manner.
| Polymer Architecture | Potential Properties and Applications | Key Research Focus |
| Homopolymers/Copolymers | Self-assembly, tunable thermal and mechanical properties. | Investigation of polymerization kinetics, characterization of polymer properties, and exploration of self-assembly behavior. |
| Supramolecular Polymers | Self-healing, stimuli-responsive behavior. | Design and synthesis of monomers that can form strong and specific non-covalent interactions. |
| Hydrogels | Biocompatibility, stimuli-responsiveness, potential for drug delivery. | Synthesis and characterization of hydrogels containing this compound, and evaluation of their swelling behavior and mechanical properties. |
Table 2. Emerging Polymer Architectures Incorporating this compound.
Integration of this compound into Advanced Functional Materials
The unique electronic and hydrogen-bonding properties of the purine ring suggest that this compound could be a valuable building block for a range of advanced functional materials. Future research will likely focus on integrating this compound into materials designed for specific applications in electronics, sensing, and beyond.
One area of interest is the development of organic electronic materials . The π-conjugated system of the purine ring could contribute to the charge transport properties of organic semiconductors. By incorporating this compound into polymers or small molecules, it may be possible to create new materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
The hydrogen-bonding capabilities of the purine moiety could also be exploited in the design of sensors . Materials containing this compound could be designed to selectively bind to specific analytes through hydrogen bonding, leading to a detectable change in an optical or electrical signal. Such sensors could find applications in environmental monitoring, medical diagnostics, and industrial process control.
Furthermore, the ability of purines to interact with metal ions could be leveraged to create nanoparticle-polymer composites . By polymerizing this compound in the presence of metal nanoparticles, it may be possible to create hybrid materials with synergistic properties. For example, the polymer could act as a stabilizing agent for the nanoparticles, while the nanoparticles could impart catalytic or magnetic properties to the material.
| Functional Material | Potential Application | Key Research Focus |
| Organic Electronics | Transistors, LEDs, solar cells. | Synthesis of new materials containing this compound and characterization of their electronic and optical properties. |
| Sensors | Environmental monitoring, medical diagnostics. | Design of materials that exhibit a selective response to specific analytes. |
| Nanoparticle Composites | Catalysis, magnetic materials, drug delivery. | Development of methods for the controlled synthesis of nanoparticle-polymer composites and characterization of their properties. |
Table 3. Potential Advanced Functional Materials Based on this compound.
Expanding Computational Insights into this compound Reactivity and Interactions
Computational modeling will be a crucial tool for accelerating the discovery and development of materials and applications for this compound. Future research will likely employ a range of computational techniques to gain a deeper understanding of the molecule's properties and to guide experimental work.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. acs.org These calculations can provide insights into the molecule's frontier molecular orbitals, which are important for understanding its chemical reactivity and its potential as a component in electronic materials. DFT can also be used to predict the vibrational and absorption spectra of the molecule, which can aid in its experimental characterization. acs.org
Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or as part of a polymer chain. mdpi.com MD simulations can provide information on the molecule's conformation, its interactions with solvent molecules, and its dynamics. This information can be used to understand the self-assembly of polymers containing this compound and to predict the properties of materials based on this molecule.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study the interactions of this compound with biological molecules, such as enzymes or DNA. In these methods, the purine derivative is treated with a high level of quantum mechanical theory, while the surrounding biological system is treated with a more computationally efficient molecular mechanics force field. This approach can provide detailed insights into the binding of this compound to biological targets, which can be valuable for the design of new therapeutic agents.
| Computational Method | Key Insights | Research Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. acs.org | Guiding the synthesis of new materials, interpreting experimental spectra. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, self-assembly. mdpi.com | Predicting the structure and properties of polymers and materials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding modes and affinities with biological macromolecules. | Drug design and discovery. |
Table 4. Computational Approaches for Investigating this compound.
Exploration of Novel Biochemical and Catalytic Applications
The structural similarity of this compound to endogenous purines suggests that it may have interesting biochemical and catalytic applications. Future research is expected to explore the potential of this molecule and its derivatives in areas such as enzyme inhibition, drug delivery, and catalysis.
One potential application is as an enzyme inhibitor . Many enzymes that are involved in purine metabolism are important drug targets. nih.gov The vinyl group at the N7 position of this compound could potentially be used to form a covalent bond with a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition. nih.govyoutube.com This could be a promising strategy for the development of new anticancer or antiviral agents.
The purine core of this compound could also be used as a targeting moiety for drug delivery. By attaching a therapeutic agent to the purine ring, it may be possible to selectively deliver the drug to cells that have a high demand for purines, such as cancer cells. The vinyl group could be used as a handle for attaching the drug molecule.
In the field of catalysis , the purine ring of this compound could act as a ligand for metal catalysts. nih.govnih.gov The nitrogen atoms of the purine ring can coordinate to metal ions, and the electronic properties of the purine can be tuned by modifying the substituents on the ring. This could lead to the development of new catalysts with unique reactivity and selectivity.
| Application Area | Potential Mechanism/Use | Key Research Focus |
| Enzyme Inhibition | Covalent modification of enzyme active sites. nih.govyoutube.com | Screening of this compound and its derivatives against a panel of enzymes involved in purine metabolism. |
| Drug Delivery | Targeting of rapidly dividing cells. | Synthesis of drug-purine conjugates and evaluation of their cellular uptake and therapeutic efficacy. |
| Catalysis | Ligand for transition metal catalysts. nih.govnih.gov | Synthesis and characterization of metal complexes of this compound and evaluation of their catalytic activity. |
Table 5. Potential Biochemical and Catalytic Applications of this compound.
Q & A
Basic: What are the recommended analytical techniques for confirming the structural identity of 7-Vinyl-7H-purine?
Methodological Answer:
To confirm the structural identity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the vinyl group’s presence (e.g., chemical shifts for vinyl protons typically appear between δ 5.0–6.5 ppm). Assign all peaks to confirm the purine backbone and substituents.
- Infrared (IR) Spectroscopy: Identify functional groups such as C=C (stretching ~1600–1680 cm) and aromatic C-H bonds (~3000–3100 cm). Compare with reference spectra of structurally similar purine derivatives .
- High-Performance Liquid Chromatography (HPLC): Assess purity (≥95%) using a C18 column with UV detection at 260 nm (typical for purines).
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
- Triangulation: Cross-validate results using multiple techniques (e.g., mass spectrometry for molecular weight confirmation) and compare with literature data for analogous compounds .
- Computational Modeling: Employ density functional theory (DFT) to simulate NMR or IR spectra and identify discrepancies between experimental and theoretical data .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
While direct safety data for this compound is limited, protocols for structurally related purines (e.g., 7H-Purine-7-acetic acid) suggest:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Emergency Measures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Avoid generating dust during weighing .
Advanced: How can researchers mitigate potential toxicity during in vitro assays?
- Dose-Response Studies: Start with low concentrations (e.g., 1–10 µM) and monitor cell viability via MTT assays.
- Environmental Controls: Use closed systems for reactions to minimize airborne exposure and ensure proper waste disposal .
Basic: What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
Synthesis typically involves functionalizing the purine core:
- Vinylation via Heck Coupling: React 7-halopurine derivatives with vinyl boronic acids under palladium catalysis. Optimize solvent (DMF or THF) and temperature (80–100°C) .
- Protection/Deprotection Strategies: Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis, followed by fluoride-mediated cleavage .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE): Vary parameters (catalyst loading, solvent polarity, temperature) systematically. Use HPLC to track byproduct formation .
- Mechanistic Studies: Conduct kinetic experiments or DFT calculations to identify rate-limiting steps and adjust reaction pathways .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
Stability depends on environmental factors:
- Temperature: Store at –20°C under inert gas (argon) to prevent degradation. Conduct accelerated stability studies (e.g., 40°C for 4 weeks) and monitor via HPLC .
- Light Sensitivity: Protect from UV exposure by using amber vials.
Advanced: What degradation pathways should be considered during long-term storage?
- Oxidation Studies: Use LC-MS to identify oxidation products (e.g., epoxides or carbonyl derivatives). Add antioxidants like BHT (butylated hydroxytoluene) .
- Hydrolytic Stability: Test pH-dependent degradation in buffered solutions (pH 3–9) to simulate physiological conditions .
Basic: What role does this compound play in medicinal chemistry research?
Methodological Answer:
As a purine analog, it serves as a scaffold for drug discovery:
- Structure-Activity Relationship (SAR): Modify the vinyl group to enhance binding affinity for target enzymes (e.g., kinases or adenosine receptors).
- Biological Screening: Use high-throughput screening (HTS) to assess inhibition of cancer cell proliferation or antiviral activity .
Advanced: How can researchers design experiments to explore its bioactivity while minimizing off-target effects?
- Proteomics Profiling: Combine affinity chromatography with mass spectrometry to identify protein targets .
- In Silico Docking: Predict binding modes using molecular docking software (e.g., AutoDock) and validate with mutagenesis studies .
Advanced: How should researchers address contradictions in published data on this compound’s reactivity?
Methodological Answer:
- Critical Literature Review: Compare experimental conditions (e.g., solvent, temperature) across studies to identify variables affecting reactivity .
- Reproducibility Testing: Replicate key experiments with standardized protocols and document deviations (e.g., impurity profiles in starting materials) .
- Contradiction Analysis: Use triangulation to reconcile conflicting results (e.g., kinetic vs. thermodynamic control in reaction pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
